Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride
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Overview
Description
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield . These methods are advantageous for large-scale synthesis due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory effects.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative disorders and infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate involves its interaction with specific molecular targets and pathways. It can modulate neurotransmitter systems, inhibit enzymes, and interact with receptors, leading to its diverse biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-inflammatory properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its neuroprotective effects.
Uniqueness
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which enhance its solubility, stability, and biological activity. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)5-3-10-2-4-12-9-14-7-6-11(12)8-10;/h2,4,8,14H,3,5-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDKNWJCKMYEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC2=C(CNCC2)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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